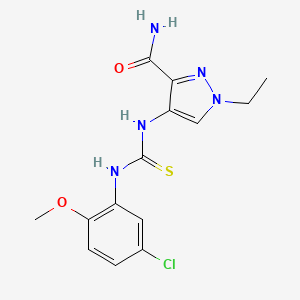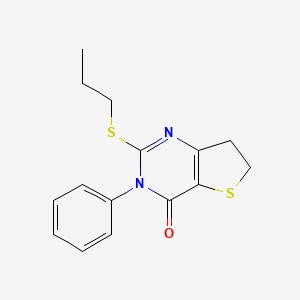
BC11-38
描述
BC11-38 is a potent, selective, and biologically active inhibitor of phosphodiesterase 11. This compound has shown significant potential in elevating cyclic adenosine monophosphate levels, protein kinase A-mediated activating transcription factor 1 phosphorylation, and cortisol production in human adrenocortical cells .
科学研究应用
BC11-38 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of phosphodiesterase 11 and its effects on cyclic adenosine monophosphate levels.
Biology: Employed in research to understand the role of phosphodiesterase 11 in various biological processes, including cell signaling and hormone regulation.
Medicine: Investigated for its potential therapeutic applications in conditions related to abnormal cyclic adenosine monophosphate levels, such as Cushing’s syndrome and certain types of cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting phosphodiesterase 11 .
未来方向
作用机制
BC11-38 exerts its effects by inhibiting the activity of phosphodiesterase 11, an enzyme that catalyzes the hydrolysis of cyclic adenosine monophosphate and cyclic guanosine monophosphate. By inhibiting this enzyme, this compound increases the levels of these cyclic nucleotides, leading to the activation of protein kinase A and subsequent phosphorylation of activating transcription factor 1. This cascade of events ultimately results in increased cortisol production in human adrenocortical cells .
生化分析
Biochemical Properties
BC11-38 interacts with the enzyme PDE11, inhibiting its activity . The IC50 value for PDE11 is less than 330 nM, indicating a high degree of potency . This interaction leads to an increase in cAMP levels within the cell .
Cellular Effects
The effects of this compound on cellular processes are primarily mediated through its inhibition of PDE11. By inhibiting this enzyme, this compound elevates cAMP levels within the cell . This can influence various cellular functions, including cell signaling pathways and gene expression .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with PDE11 . By inhibiting this enzyme, this compound prevents the breakdown of cAMP, leading to increased levels of this important second messenger within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a stable effect over time . It maintains its potency and selectivity for PDE11, and continues to elevate cAMP levels within the cell .
Metabolic Pathways
This compound is involved in the cAMP signaling pathway through its inhibition of PDE11 . This could potentially affect metabolic flux or metabolite levels within the cell.
Subcellular Localization
Given its target (PDE11) is located in the cytoplasm, it is likely that this compound also localizes to this compartment within the cell .
准备方法
The synthesis of BC11-38 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The compound is typically synthesized through a series of organic reactions, including nucleophilic substitution and cyclization reactions. The industrial production of this compound requires stringent control of reaction conditions to ensure high purity and yield .
化学反应分析
BC11-38 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
BC11-38 is unique in its high selectivity and potency as an inhibitor of phosphodiesterase 11. Similar compounds include:
Cilostamide: A selective inhibitor of phosphodiesterase 3.
Tanimilast: A potent inhibitor of phosphodiesterase 4.
Balipodect: A highly selective inhibitor of phosphodiesterase 10.
Compared to these compounds, this compound exhibits a greater than 100-fold selectivity for phosphodiesterase 11 relative to other phosphodiesterase isozymes, making it a valuable tool for studying the specific role of phosphodiesterase 11 in various biological processes .
属性
IUPAC Name |
3-phenyl-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS2/c1-2-9-20-15-16-12-8-10-19-13(12)14(18)17(15)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNDCCKFNWDQGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)SCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



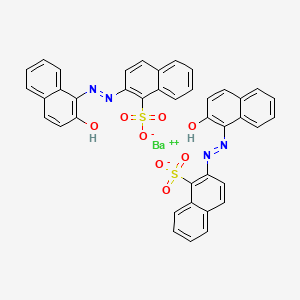

![2-[(E,3E)-3-(4,6-Diphenylpyran-2-ylidene)prop-1-enyl]-1,3,3-trimethylindol-1-ium;tetrafluoroborate](/img/structure/B1667755.png)
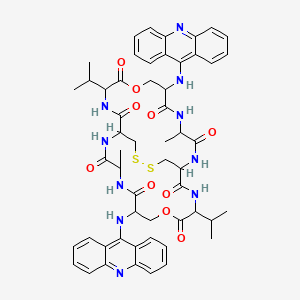
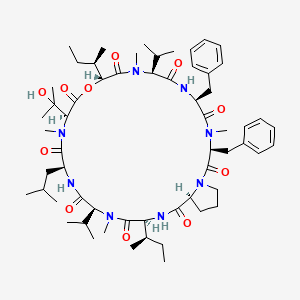
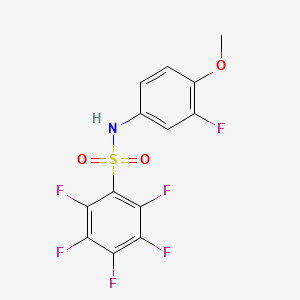

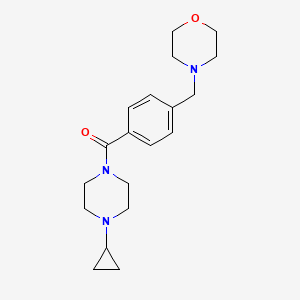
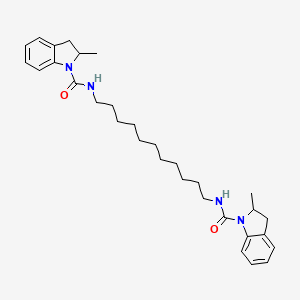
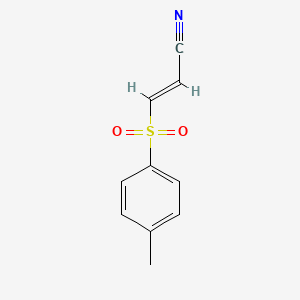
![1-[2-(4-Fluorophenyl)-4,6-di(propan-2-yl)-3-propylphenyl]ethanol](/img/structure/B1667770.png)
![3-[1-acetyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B1667772.png)
